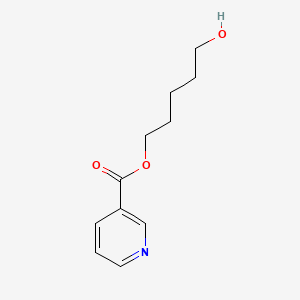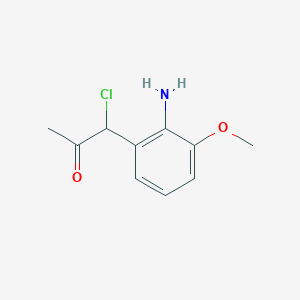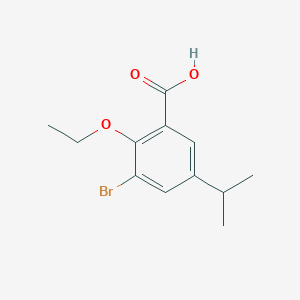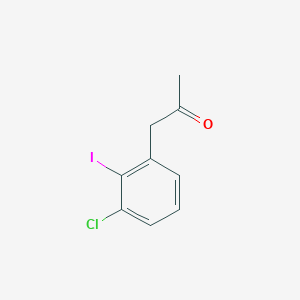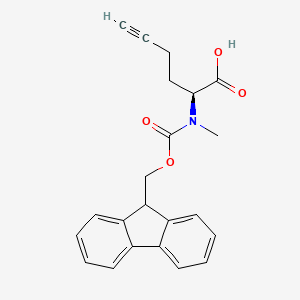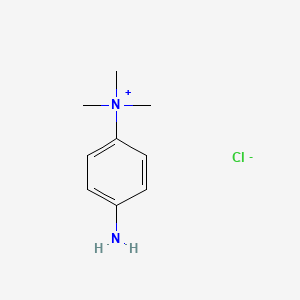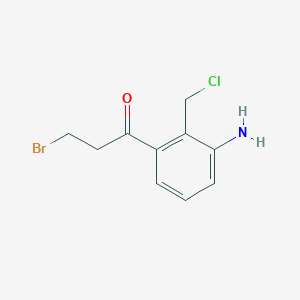
1-Hexadecyl-3-methylimidazolium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecyl-3-methylimidazolium triflate is an ionic liquid composed of a 1-hexadecyl-3-methylimidazolium cation and a triflate anion Ionic liquids are salts that are liquid at or near room temperature and have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-3-methylimidazolium triflate can be synthesized through the direct alkylation of 1-methylimidazole with 1-bromohexadecane, followed by anion exchange with triflate. The reaction typically involves stirring the reactants at room temperature for a specified period, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexadecyl-3-methylimidazolium triflate can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted imidazolium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
1-Hexadecyl-3-methylimidazolium triflate has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: Investigated for its potential as a biocompatible solvent and its interactions with biological molecules.
Medicine: Explored for drug delivery systems and as a medium for pharmaceutical reactions.
Industry: Utilized in processes such as gas scrubbing, metal recovery, and as a component in lubricants and antistatic agents
Wirkmechanismus
The mechanism by which 1-hexadecyl-3-methylimidazolium triflate exerts its effects involves its ability to interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. The imidazolium cation can form stable complexes with anions and other molecules, facilitating reactions and processes in which it is involved .
Vergleich Mit ähnlichen Verbindungen
- 1-Hexadecyl-3-methylimidazolium bromide
- 1-Hexadecyl-3-methylimidazolium chloride
- 1-Hexadecyl-3-methylimidazolium tetrafluoroborate
Comparison: 1-Hexadecyl-3-methylimidazolium triflate is unique due to its triflate anion, which imparts distinct properties such as higher thermal stability and lower viscosity compared to its counterparts with bromide, chloride, or tetrafluoroborate anions. These differences make it more suitable for specific applications, such as high-temperature processes and reactions requiring low-viscosity solvents .
Eigenschaften
Molekularformel |
C21H39F3N2O3S |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
1-hexadecyl-3-methylimidazol-3-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C20H39N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3,4)8(5,6)7/h18-20H,3-17H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
ACAVWXLPLYKIQQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)
